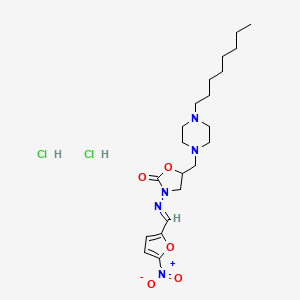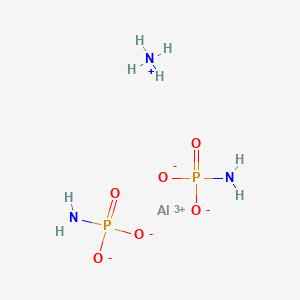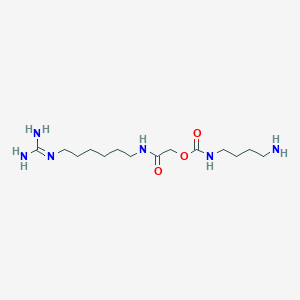![molecular formula C9H17CaCl3N2O2 B12754554 calcium;[(Z)-1-chlorobutylideneamino] N,N-diethylcarbamate;dichloride CAS No. 171199-16-9](/img/structure/B12754554.png)
calcium;[(Z)-1-chlorobutylideneamino] N,N-diethylcarbamate;dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium chloride, compd with N-(((diethylamino)carbonyl)oxy)butanimidoyl chloride (1:1) is a complex chemical compound that combines calcium chloride with a butanimidoyl chloride derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calcium chloride, compd. with N-(((diethylamino)carbonyl)oxy)butanimidoyl chloride typically involves the reaction of calcium chloride with N-(((diethylamino)carbonyl)oxy)butanimidoyl chloride under controlled conditions. The reaction is carried out in an appropriate solvent, often under inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and time, are optimized to ensure maximum yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium chloride, compd. with N-(((diethylamino)carbonyl)oxy)butanimidoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the butanimidoyl chloride moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted amide product .
Wissenschaftliche Forschungsanwendungen
Calcium chloride, compd. with N-(((diethylamino)carbonyl)oxy)butanimidoyl chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound may be used in biochemical assays and studies involving calcium signaling.
Industry: Used in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of calcium chloride, compd. with N-(((diethylamino)carbonyl)oxy)butanimidoyl chloride involves its interaction with specific molecular targets. The calcium chloride component can dissociate to release calcium ions, which play a crucial role in various physiological processes. The butanimidoyl chloride moiety can undergo chemical reactions that modify biological molecules, potentially affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Calcium chloride, compd. with N-(((dimethylamino)carbonyl)oxy)butanimidoyl chloride
- Calcium chloride, compd. with N-(((ethylamino)carbonyl)oxy)butanimidoyl chloride
Uniqueness
Calcium chloride, compd. with N-(((diethylamino)carbonyl)oxy)butanimidoyl chloride is unique due to the presence of the diethylamino group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents .
Eigenschaften
CAS-Nummer |
171199-16-9 |
|---|---|
Molekularformel |
C9H17CaCl3N2O2 |
Molekulargewicht |
331.7 g/mol |
IUPAC-Name |
calcium;[(Z)-1-chlorobutylideneamino] N,N-diethylcarbamate;dichloride |
InChI |
InChI=1S/C9H17ClN2O2.Ca.2ClH/c1-4-7-8(10)11-14-9(13)12(5-2)6-3;;;/h4-7H2,1-3H3;;2*1H/q;+2;;/p-2/b11-8-;;; |
InChI-Schlüssel |
NGIQYFOMUFHFAW-LYMULUNZSA-L |
Isomerische SMILES |
CCC/C(=N/OC(=O)N(CC)CC)/Cl.[Cl-].[Cl-].[Ca+2] |
Kanonische SMILES |
CCCC(=NOC(=O)N(CC)CC)Cl.[Cl-].[Cl-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















